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Compound of Interest

Compound Name: 3-(Piperazin-1-Yl)Propan-1-Ol

Cat. No.: B1583843 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperazin-1-yl)propan-1-
ol for Drug Development Professionals

Introduction
3-(Piperazin-1-yl)propan-1-ol is a bifunctional organic molecule featuring a piperazine

heterocycle and a primary alcohol. The piperazine moiety is a ubiquitous structural motif in

medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic properties,

including improved aqueous solubility and the ability to engage in key biological interactions.[1]

[2] Understanding the fundamental physicochemical properties of this compound is therefore

not merely an academic exercise; it is a critical prerequisite for its successful application in drug

discovery and development. These properties govern a molecule's absorption, distribution,

metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

This guide provides a comprehensive analysis of the core physicochemical attributes of 3-
(Piperazin-1-yl)propan-1-ol. Moving beyond a simple data sheet, we delve into the causality

behind these properties, offer field-proven experimental protocols for their determination, and

contextualize their significance for researchers, chemists, and drug development professionals.

Molecular Identity and Core Properties
Accurate identification is the foundation of all subsequent scientific investigation. The key

identifiers and computed physicochemical properties for 3-(Piperazin-1-yl)propan-1-ol are

summarized below.
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Identifier Value Source

IUPAC Name 3-(piperazin-1-yl)propan-1-ol PubChem[3]

CAS Number 5317-32-8 PubChem[3]

Molecular Formula C₇H₁₆N₂O PubChem[3]

Molecular Weight 144.21 g/mol PubChem[3]

Canonical SMILES C1CN(CCN1)CCCO PubChem[3]

These basic identifiers are complemented by computed properties that provide an initial in

silico forecast of the molecule's behavior.
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Computed Property Value
Significance in
Drug Development

Source

XLogP3-AA -0.7

Indicates high

hydrophilicity,

suggesting good

aqueous solubility but

potentially poor

passive membrane

permeability.

PubChem[3]

Topological Polar

Surface Area (TPSA)
35.5 Å²

Suggests good

potential for oral

bioavailability and cell

permeability (typically

<140 Å²).

PubChem[3]

Hydrogen Bond

Donors
2

The alcohol (-OH) and

secondary amine (-

NH) groups can

donate hydrogen

bonds, influencing

solubility and target

binding.

PubChem[3]

Hydrogen Bond

Acceptors
3

The two nitrogen

atoms and the oxygen

atom can accept

hydrogen bonds,

contributing to

aqueous solubility.

PubChem[3]

Ionization State and Acidity (pKa)
Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for

an ionizable compound like 3-(Piperazin-1-yl)propan-1-ol. The piperazine ring contains two

nitrogen atoms, each capable of accepting a proton. This makes the molecule a dibasic

compound with two distinct pKa values. These values dictate the predominant charge state of
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the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and

interaction with biological targets.

The first pKa (pKa₁) corresponds to the protonation of the more basic secondary amine, while

the second (pKa₂) corresponds to the protonation of the tertiary amine, which is less basic due

to the electron-withdrawing effect of the hydroxypropyl substituent. Based on literature values

for similar piperazine derivatives, pKa₁ is expected to be in the range of 9.0-9.8, while pKa₂ is

expected to be in the range of 5.0-6.0.[1][4] This means that at physiological pH (~7.4), the

molecule will exist predominantly as a monocationic species, protonated at the secondary

amine.
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pH < pKa₂

Dicationic
(Fully Protonated)

+2 Charge

pKa₂ < pH < pKa₁

Monocationic
(Predominant at pH 7.4)

+1 Charge

pH > pKa₁

Neutral
(Uncharged)

0 Charge

Deprotonation

Deprotonation

Preparation Experiment Analysis

1. Pre-saturate
Octanol and Buffer

2. Prepare stock solution
of compound in buffer

3. Mix Octanol, Buffer,
and Compound Stock

4. Shake vigorously to
reach partition equilibrium

5. Centrifuge to
separate layers 6. Sample aqueous layer 7. Quantify concentration

(e.g., HPLC-UV) 8. Calculate LogD

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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